
Ethyl 5-phenylnicotinate
説明
科学的研究の応用
Polymerization and Materials Science
Controlling Polymeric Topology : Research highlights the ability to control the branching and topology of polymers through specific polymerization conditions, utilizing comonomers and solvents to influence polymeric structure, thereby affecting mechanical and physical properties of the materials (Caiguo Gong & H. Gibson, 1997).
Ethylene Polymerization : Studies on ethylene polymerizations catalyzed by nickel(II) complexes derived from bulky ligands have shown the production of branched polyethylenes with specific molecular weights and branching densities. These investigations provide insights into catalytic mechanisms and the influence of ligand structure on polymer properties (J. C. Jenkins & M. Brookhart, 2004).
Hydrogel Applications : Development of self-healing, glucose-responsive hydrogels with pH-regulated mechanical properties for biomedical applications, demonstrating the innovative use of dynamic covalent chemistry in creating smart materials (Volkan Yesilyurt et al., 2015).
Living Polymerization : The living polymerization of ethylene using palladium(II) diimine catalysts allows for the synthesis of functionalized, branched, amorphous polyethylenes. This method enables precise control over polymer architecture, enhancing the utility of polyethylene in various applications (Amy C. Gottfried & M. Brookhart, 2003).
Catalysis
Transition Metal-Catalyzed Polymerizations : The role of organo-transition metal catalysts in the polymerization of both polar and nonpolar monomers, highlighting advancements in catalysis that enable the synthesis of polymers with unique properties and applications (H. Yasuda, 2000).
Specific Chemical Synthesis
Hydroxy Lamine Derivatives : The synthesis of Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, leading to new heterocyclic compounds with potential applications in chemical synthesis and drug development (Yu. V. Markova et al., 1970).
特性
IUPAC Name |
ethyl 5-phenylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-8-12(9-15-10-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIRMLODMPLLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

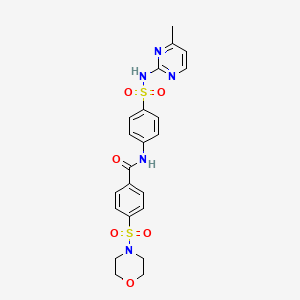
![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate](/img/structure/B2971660.png)
![N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2971661.png)
![N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2971663.png)


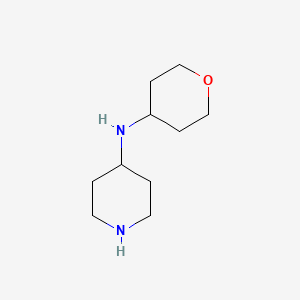
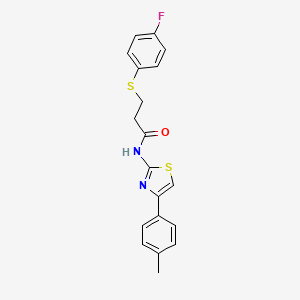

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2971673.png)

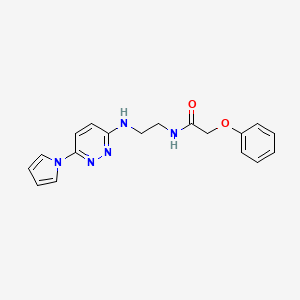
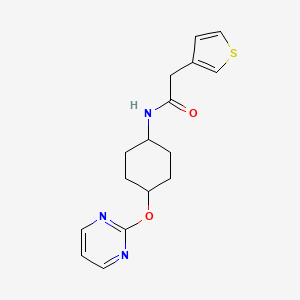
![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide](/img/structure/B2971679.png)